3-Hydroxy-2-methoxybenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

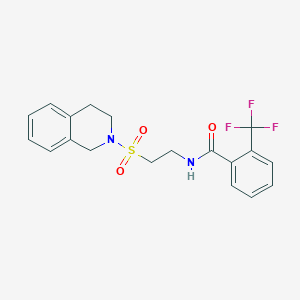

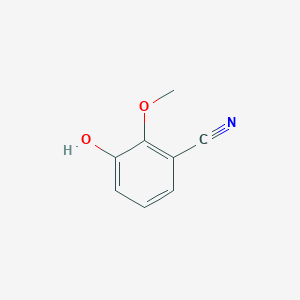

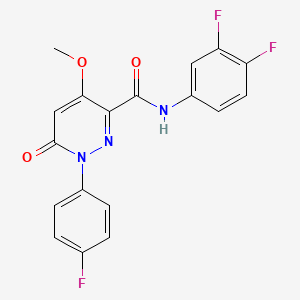

3-Hydroxy-2-methoxybenzonitrile is an organic compound that belongs to the class of aromatic ketones known as benzophenones . It is a pale-yellow solid that is readily soluble in most organic solvents .

Synthesis Analysis

The compound can be synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol . Another method involves the green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: CH3OC6H4CN . Its molecular weight is 149.15 .

Chemical Reactions Analysis

3-Methoxybenzonitrile, a related compound, undergoes dealkylation on treatment with SiCl4/LiI and BF3 . It has been used in the synthesis of new organic pigments .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 149.15 .

科学的研究の応用

Environmental Impact and Treatment

Parabens, structurally related to 3-Hydroxy-2-methoxybenzonitrile, are widely used as preservatives in various products. They have been observed to persist in aquatic environments, raising concerns about their potential as emerging contaminants and endocrine disrupters. Studies highlight the ubiquity of parabens in surface water and sediments, attributed to continuous environmental introduction through product use. Their transformation into chlorinated by-products in the presence of free chlorine suggests further investigation into these derivatives' stability and toxicity is required (Haman et al., 2015).

Catalysis and Chemical Synthesis

Research on N-heterocyclic carbene–rhodium complexes, related to the structural functionality of this compound, underscores their significance in catalyzing hydroformylation reactions. The stability of Rh-C bonding in these complexes influences the reaction's yield and regioselectivity, showing promise for applications in asymmetric hydroformylation, demonstrating the diverse potential of related compounds in catalytic processes (Gil & Trzeciak, 2011).

Biochemical and Medical Research

This compound and its structural analogs find relevance in medical research, particularly in studying endocrine activities and potential therapeutic applications. For example, studies on methoxychlor, an environmental estrogen, reveal its metabolism to active estrogenic forms, emphasizing the need to understand the health implications of such compounds. The research indicates significant effects on fertility and development, pointing to the importance of assessing the reproductive toxicity of chemicals structurally related to this compound (Cummings, 1997).

Antioxidant Activity

The antioxidant properties of compounds structurally similar to this compound have been extensively studied. Analyses focusing on hydroxycinnamic acids, which share functional groups with this compound, provide insights into structure-activity relationships influencing antioxidant activity. These studies highlight the critical role of specific structural features, such as the presence of hydroxy groups, in enhancing antioxidant efficacy. Understanding these relationships aids in the design of potent antioxidant molecules for various applications, from food preservation to therapeutic interventions (Razzaghi-Asl et al., 2013).

作用機序

Target of Action

Similar compounds like benzonitrile have been known to form coordination complexes with transition metals .

Mode of Action

It’s worth noting that benzonitrile ligands are readily displaced by stronger ligands, making benzonitrile complexes useful synthetic intermediates .

Biochemical Pathways

It’s known that similar compounds participate in the suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-2-methoxybenzonitrile. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area .

Safety and Hazards

将来の方向性

While specific future directions for 3-Hydroxy-2-methoxybenzonitrile are not mentioned in the search results, it is worth noting that related compounds are being studied for their potential applications in various fields. For instance, oxybenzone is being scrutinized by the scientific community due to controversies about its environmental impact and safety profile .

特性

IUPAC Name |

3-hydroxy-2-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNATUNYPQLXCCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2727936.png)

![(3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2727938.png)

![13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2727941.png)

![1-(6-Methylpyrimidin-4-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2727942.png)

![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione](/img/structure/B2727946.png)

![6-(3-phenylpropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2727950.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2727957.png)